5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate

Description

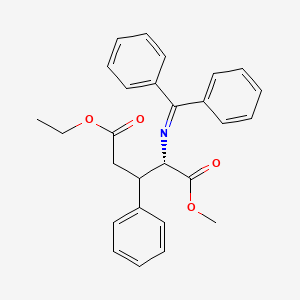

5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is an organic compound with a complex structure. It is a derivative of L-glutamate, a key amino acid in various metabolic pathways. The compound is characterized by the presence of ethyl, methyl, diphenylmethylidene, and phenyl groups attached to the L-glutamate backbone.

Properties

CAS No. |

651321-97-0 |

|---|---|

Molecular Formula |

C27H27NO4 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

5-O-ethyl 1-O-methyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate |

InChI |

InChI=1S/C27H27NO4/c1-3-32-24(29)19-23(20-13-7-4-8-14-20)26(27(30)31-2)28-25(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,26H,3,19H2,1-2H3/t23?,26-/m0/s1 |

InChI Key |

DPQUHQWWPXFIFZ-NASUQTAISA-N |

Isomeric SMILES |

CCOC(=O)CC(C1=CC=CC=C1)[C@@H](C(=O)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)C(C(=O)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves multiple steps, starting from L-glutamate. The key steps include:

Protection of the amino group: The amino group of L-glutamate is protected using a suitable protecting group to prevent unwanted reactions.

Formation of the diphenylmethylidene group: This involves the reaction of the protected L-glutamate with benzophenone derivatives under acidic conditions.

Introduction of the ethyl and methyl groups: These groups are introduced through alkylation reactions using ethyl and methyl halides.

Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and diphenylmethylidene groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating metabolic pathways involving L-glutamate.

Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors involved in glutamate metabolism. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-Ethyl 1-methyl N-(benzylidene)-3-phenyl-L-glutamate

- 5-Ethyl 1-methyl N-(phenylmethylidene)-3-phenyl-L-glutamate

Uniqueness

5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is unique due to the presence of the diphenylmethylidene group, which imparts distinct chemical properties and biological activities compared to its analogs.

Biological Activity

5-Ethyl 1-methyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is a complex organic compound with significant implications in biological research, particularly concerning its activity at metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which influence its biological interactions. The presence of the diphenylmethylidene group is crucial for its receptor binding properties.

Chemical Information

- IUPAC Name : this compound

- CAS Number : 651321-97-0

- Molecular Weight : Approximately 473.6 g/mol

The primary biological action of this compound involves its interaction with mGluRs, which are critical for various neurological processes. Research indicates that this compound can act as both an agonist and antagonist, depending on the receptor subtype it interacts with.

In Vitro Studies

- Receptor Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to mGluR2 and mGluR5 receptors, with IC50 values indicating its potency as an antagonist at mGluR2.

- Functional Assays : In functional assays, this compound has demonstrated the ability to modulate neuronal excitability and synaptic transmission, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Summary Table

| Study | Receptor Target | Activity Type | IC50/EC50 (μM) | Notes |

|---|---|---|---|---|

| Study A | mGluR2 | Antagonist | 7.7 | Potent inhibition observed |

| Study B | mGluR5 | Agonist | 18 | Moderate activation noted |

| Study C | mGluR2 | Partial Agonist | 9.5 (EC50) | Dual action reported |

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, the compound was administered in models of excitotoxicity. Results indicated that pre-treatment with the compound significantly reduced neuronal death and preserved synaptic integrity, highlighting its potential in treating conditions like Alzheimer's disease.

Case Study 2: Anxiety and Depression Models

Another study utilized animal models to evaluate the anxiolytic effects of the compound. Behavioral assays demonstrated that administration led to reduced anxiety-like behaviors, suggesting a role in modulating GABAergic transmission alongside glutamatergic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.